4-Butoxy-pipéridine

Vue d'ensemble

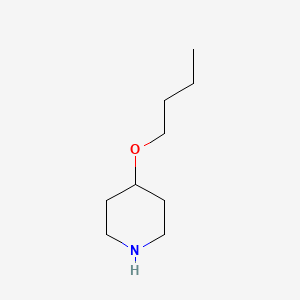

Description

4-Butoxypiperidine (4-BP) is an organic compound that is used in a variety of scientific applications, including organic synthesis, drug development, and biochemical research. It is an aliphatic cyclic amine with a molecular formula of C6H13NO. 4-BP has an interesting structure which consists of a four-carbon chain and a nitrogen atom, which is linked to the carbon chain by a single bond. This structure makes 4-BP an ideal compound for a variety of scientific applications.

Applications De Recherche Scientifique

Découverte et développement de médicaments

La 4-Butoxy-pipéridine est un dérivé de la pipéridine, un élément constitutif essentiel des produits pharmaceutiques. Elle joue un rôle important dans la synthèse de médicaments, en particulier ceux qui possèdent des propriétés anticancéreuses, antimicrobiennes et analgésiques . Sa structure est essentielle au développement de nouveaux agents thérapeutiques, car elle peut être modifiée pour améliorer l'efficacité et la spécificité du médicament.

Recherche pharmacologique

En pharmacologie, les dérivés de la this compound sont explorés pour leur potentiel dans le traitement de diverses maladies. Ils ont été étudiés pour leurs propriétés anticancéreuses, les recherches indiquant leur rôle dans la régulation des voies de signalisation cruciales impliquées dans la prolifération et la survie des cellules cancéreuses . Les dérivés de ce composé sont également étudiés pour leurs propriétés antivirales, anti-inflammatoires et antitumorales .

Science des matériaux

En science des matériaux, la this compound est utilisée dans la synthèse de composés organiques complexes. Ses propriétés sont bénéfiques dans la création de matériaux présentant des caractéristiques spécifiques, telles qu'une durabilité accrue ou une réactivité chimique spécialisée . La polyvalence du composé en fait un atout précieux dans le développement de nouveaux matériaux pour diverses applications industrielles.

Synthèse chimique

La this compound sert de réactif en synthèse chimique, contribuant à la création de diverses molécules organiques. Elle est impliquée dans des réactions qui constituent l'épine dorsale de nombreux processus synthétiques, contribuant à la production de composés ayant les activités pharmacologiques souhaitées . Son rôle dans la synthèse est crucial pour faire progresser la recherche chimique et développer de nouvelles méthodologies.

Recherche analytique

En chimie analytique, la this compound peut être utilisée comme étalon ou réactif dans diverses techniques chromatographiques. Sa structure stable permet son utilisation dans le développement et la validation de méthodes, garantissant l'exactitude et la précision des résultats analytiques . Elle est essentielle à l'analyse qualitative et quantitative de mélanges complexes.

Sciences de la vie

Au sein des sciences de la vie, les composés liés à la this compound sont essentiels à l'étude des systèmes biologiques. Ils sont utilisés pour sonder la fonction des molécules et des voies biologiques, contribuant à notre compréhension des maladies au niveau moléculaire . Les dérivés de ce composé sont également utilisés pour explorer la pharmacodynamique et la pharmacocinétique de nouvelles molécules médicamenteuses potentielles.

Safety and Hazards

Orientations Futures

While specific future directions for 4-Butoxypiperidine are not mentioned in the available resources, it’s worth noting that the field of therapeutic peptides, which includes compounds like 4-Butoxypiperidine, is a hot topic in pharmaceutical research . The development of peptide drugs has become one of the most exciting areas in drug discovery, with remarkable achievements resulting in the approval of more than 80 peptide drugs worldwide .

Mécanisme D'action

Target of Action

This compound is a derivative of piperidine , a class of compounds known to interact with a variety of biological targets, including neurotransmitter receptors and ion channels.

Mode of Action

Piperidine derivatives can have diverse modes of action depending on their specific chemical structure and the biological target they interact with . They may act as agonists, antagonists, or modulators of their target proteins, leading to a variety of physiological effects.

Pharmacokinetics

The physicochemical properties of a compound, including its molecular weight, lipophilicity, and chemical stability, can provide some insights into its likely pharmacokinetic properties . For example, 4-Butoxypiperidine, with a molecular weight of 157.26 , falls within the range generally considered favorable for oral absorption.

Analyse Biochimique

Biochemical Properties

4-Butoxypiperidine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body . These interactions can lead to the modulation of enzyme activity, either inhibiting or enhancing their function. Additionally, 4-Butoxypiperidine can bind to certain receptor proteins, influencing signal transduction pathways and cellular responses .

Cellular Effects

The effects of 4-Butoxypiperidine on various cell types and cellular processes are profound. In neuronal cells, it has been shown to affect neurotransmitter release and uptake, thereby influencing synaptic transmission and neural communication . In hepatocytes, 4-Butoxypiperidine can alter gene expression related to detoxification processes, impacting cellular metabolism and the overall metabolic state of the cell . Furthermore, it has been found to modulate cell signaling pathways, such as the mitogen-activated protein kinase pathway, which plays a role in cell growth and differentiation .

Molecular Mechanism

At the molecular level, 4-Butoxypiperidine exerts its effects through several mechanisms. It can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity . For instance, its interaction with cytochrome P450 enzymes can result in altered metabolic rates of various substrates. Additionally, 4-Butoxypiperidine can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of specific genes . These molecular interactions are crucial for understanding the compound’s overall impact on cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Butoxypiperidine have been studied over different time periods. It has been observed that the compound remains stable under standard storage conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to its breakdown, resulting in reduced efficacy. Long-term studies have shown that continuous exposure to 4-Butoxypiperidine can lead to adaptive changes in cellular function, such as upregulation of detoxification enzymes and alterations in metabolic pathways .

Dosage Effects in Animal Models

The effects of 4-Butoxypiperidine vary with different dosages in animal models. At low doses, the compound has been found to enhance cognitive function and memory in rodents, likely due to its impact on neurotransmitter systems . At higher doses, it can induce toxic effects, such as liver damage and neurotoxicity . These adverse effects are associated with the compound’s ability to disrupt cellular homeostasis and induce oxidative stress.

Metabolic Pathways

4-Butoxypiperidine is involved in several metabolic pathways, primarily those related to its biotransformation and elimination . It is metabolized by cytochrome P450 enzymes into various metabolites, which are then further processed by phase II enzymes, such as glucuronosyltransferases and sulfotransferases . These metabolic processes are essential for the compound’s detoxification and excretion from the body. Additionally, 4-Butoxypiperidine can influence metabolic flux by modulating the activity of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, 4-Butoxypiperidine is transported and distributed through various mechanisms. It can diffuse across cell membranes due to its lipophilic nature, allowing it to reach intracellular targets . Additionally, it can interact with specific transporters and binding proteins, facilitating its movement within the cellular environment . The compound’s distribution is influenced by its affinity for different tissues, with higher accumulation observed in the liver and brain .

Subcellular Localization

The subcellular localization of 4-Butoxypiperidine is critical for its activity and function. It has been found to localize primarily in the endoplasmic reticulum and mitochondria, where it can interact with enzymes involved in metabolic processes . The compound’s localization is directed by specific targeting signals and post-translational modifications, which ensure its proper distribution within the cell . This subcellular targeting is essential for its role in modulating cellular metabolism and function.

Propriétés

IUPAC Name |

4-butoxypiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19NO/c1-2-3-8-11-9-4-6-10-7-5-9/h9-10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGPJZKQGJWZWIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10626078 | |

| Record name | 4-Butoxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88536-10-1 | |

| Record name | 4-Butoxypiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10626078 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(6-Chloropyridin-2-yl)oxy]ethan-1-ol](/img/structure/B1291369.png)